molecular formula C8H5F3OS B1586764 2-(Trifluoromethylthio)benzaldehyde CAS No. 57830-48-5

2-(Trifluoromethylthio)benzaldehyde

Cat. No. B1586764
CAS RN: 57830-48-5
M. Wt: 206.19 g/mol
InChI Key: JQSKYLMRBFOYTR-UHFFFAOYSA-N
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Description

2-(Trifluoromethylthio)benzaldehyde, also known as TFMBA, is a chemical compound with the molecular formula C8H5F3OS. It is a colorless liquid with a strong odor and is widely used in chemical research applications.

Scientific Research Applications

Catalytic Properties and Organic Synthesis

2-(Trifluoromethylthio)benzaldehyde plays a significant role in catalysis and organic synthesis. For instance, it has been involved in the improved synthesis, thermal stability, and examination of catalytic properties of metal-organic frameworks, such as Cu3(BTC)2. This compound demonstrates potential in chemisorption and activation of benzaldehyde for liquid phase cyanosilylation, revealing its importance in facilitating chemical transformations (Schlichte, Kratzke, & Kaskel, 2004). Furthermore, its derivatives have been applied in the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions, highlighting its utility in achieving high selectivity and efficiency in oxidation reactions (Iraqui, Kashyap, & Rashid, 2020).

Synthesis of Labeled Compounds

The compound has also found use in the efficient synthesis of labeled benzaldehydes, which are crucial for the synthesis of natural products and pharmaceutical drugs. A general methodology has been developed for the synthesis of highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation, showcasing its versatility in creating isotopically labeled compounds for research purposes (Boga, Alhassan, & Hesk, 2014).

Biocatalysis and Green Chemistry

In green chemistry and biocatalysis, research has explored the enzyme-catalyzed asymmetric C–C bond formation using benzaldehyde derivatives, indicating the potential of these compounds in environmentally friendly chemical synthesis (Kühl et al., 2007). Additionally, the bioproduction of benzaldehyde in a two-phase partitioning bioreactor has been optimized, demonstrating the compound's role in enhancing the efficiency and yield of biologically produced benzaldehyde, which is significant for the flavor industry (Craig & Daugulis, 2013).

Photocatalysis

In the field of photocatalysis, studies have investigated the selective synthesis of benzaldehyde from benzyl alcohol using graphitic carbon nitride modified through thermal, chemical, and mechanical processes. This research highlights the application of 2-(Trifluoromethylthio)benzaldehyde derivatives in photocatalytic conversions, providing insights into sustainable chemical processes (Lima et al., 2017).

properties

IUPAC Name

2-(trifluoromethylsulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3OS/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSKYLMRBFOYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380679
Record name 2-(Trifluoromethylthio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethylthio)benzaldehyde

CAS RN

57830-48-5
Record name 2-(Trifluoromethylthio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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